molecular formula C7H6BrNO2 B1282004 7-Bromo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine CAS No. 95897-49-7

7-Bromo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine

Katalognummer B1282004
CAS-Nummer: 95897-49-7
Molekulargewicht: 216.03 g/mol
InChI-Schlüssel: PMNCDNRJLYPTDB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 7-Bromo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine is a brominated heterocyclic molecule that is part of a broader class of compounds with potential interest in organic synthesis and pharmaceutical chemistry. While the provided papers do not directly discuss this compound, they do provide insights into similar brominated pyridine derivatives and their chemical behavior, which can be informative for understanding the properties and reactivity of 7-Bromo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine.

Synthesis Analysis

The synthesis of brominated pyridine derivatives can be complex, involving multiple steps and various reagents. For instance, the dehydrobromination of 7-bromocholesterol catalyzed by hydroxyalkylpyridines leads to diene products, suggesting that similar catalytic methods could potentially be applied to synthesize related structures like 7-Bromo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine . Additionally, the synthesis of pyrrolo[2,3-b]pyridine derivatives through a one-pot, three-component approach indicates the versatility of methods available for constructing pyridine-containing heterocycles .

Molecular Structure Analysis

The molecular structure of brominated pyridine derivatives is crucial for their chemical properties and reactivity. The crystal structure of 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine has been elucidated using single-crystal X-ray diffraction, revealing important details about molecular geometry and intermolecular interactions . These findings can provide a foundation for predicting the structure of 7-Bromo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine, which may also exhibit significant π-π interactions and hydrogen bonding in its solid-state form.

Chemical Reactions Analysis

The reactivity of brominated pyridine derivatives is influenced by their molecular structure. The dehydrobromination of 7-bromocholesterol to form dienes suggests that brominated pyridines can undergo elimination reactions under the influence of bifunctional catalysts . This knowledge can be extrapolated to understand the types of chemical reactions that 7-Bromo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine might participate in, such as substitutions or coupling reactions that exploit the bromine atom's reactivity.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated pyridine derivatives are determined by their molecular structure. The crystallographic analysis provides data on cell parameters, density, and molecular interactions, which are essential for understanding the compound's behavior in the solid state . These properties are important for the compound's solubility, stability, and reactivity, which are critical parameters for any practical application in synthesis or drug development.

Wissenschaftliche Forschungsanwendungen

  • Scientific Field: Organic Chemistry

    • Application Summary : “7-Bromo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine” has been used in the synthesis of a series of quinoline-based isoindolin-l-ones .
    • Methods of Application : The compound was synthesized through a one-pot reaction of ethyl 6-bromo-2-(chloromethyl)quinoline-3-carboxylate with various amines in a refluxing EtOH–AcOH (v/v, 10:1) solvent system .
    • Results or Outcomes : The specific results or outcomes of this synthesis were not detailed in the source .
  • Scientific Field: Drug Development

    • Application Summary : This compound has been used in the development of various pharmaceuticals . Pyridinium salts, which include “7-Bromo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine”, are familiar structures in many bioactive pharmaceuticals .
    • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
    • Results or Outcomes : The specific results or outcomes were not detailed in the source .
  • Scientific Field: Materials Science

    • Application Summary : Pyridinium salts, including “7-Bromo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine”, have applications in materials science .
    • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
    • Results or Outcomes : The specific results or outcomes were not detailed in the source .

Safety And Hazards

The compound is classified as an irritant . It has hazard statements H302, H335, H319, and H315 . Precautionary measures include avoiding inhalation and contact with skin and eyes .

Eigenschaften

IUPAC Name

7-bromo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO2/c8-5-3-6-7(9-4-5)11-2-1-10-6/h3-4H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMNCDNRJLYPTDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00538030
Record name 7-Bromo-2,3-dihydro[1,4]dioxino[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00538030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine

CAS RN

95897-49-7
Record name 7-Bromo-2,3-dihydro[1,4]dioxino[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00538030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a suspension of 5-Bromo-pyridine-2,3-diol (10.0 g, 52.63 mmol, commercially available, CAS 34206-49-0) in DMF (150 mL) was added K2CO3 (21.78 g, 158 mmol) and 1,2-dibromo ethane (11.87 g, 63.2 mmol). The reaction mixture was heated to 100° C. for 5 h. The reaction mixture was cooled to rt and poured into ice cold water EtOAc was added and the phases were separated and the aq layer was extracted with more ethyl acetate. The combined organic layers was dried over anhydrous Na2SO4 and concentrated under vacuo to get the crude compound. The crude compound was purified by silica gel chromatography (eluent 10% ethyl acetate in petrol ether). Yield of 6-Bromo-[1,3]dioxolo[4,5-b]pyridine 2.2 g (18%) pure by 1H NMR (400 MHz, DMSO) δ 7.85 (d, 1H, J=2 Hz), 7.59 (d, 1H, J=2 Hz), 4.41 (m, 2H), 4.27 (m, 2H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
21.78 g
Type
reactant
Reaction Step Two
Quantity
11.87 g
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
solvent
Reaction Step Two

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.